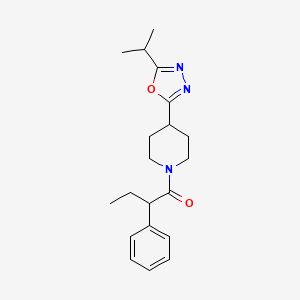

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one

Description

Propriétés

IUPAC Name |

2-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-4-17(15-8-6-5-7-9-15)20(24)23-12-10-16(11-13-23)19-22-21-18(25-19)14(2)3/h5-9,14,16-17H,4,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWWXZVVGFCPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the phenylbutanone moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenylbutanone moieties, using reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

Biology: This compound has shown promise in biological studies, particularly in the development of new pharmaceuticals due to its potential bioactivity.

Medicine: Research has indicated that oxadiazole derivatives, including this compound, may have therapeutic potential in treating various diseases, such as cancer, bacterial infections, and inflammatory conditions.

Industry: It can be used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:

- 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone

- 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxyphenyl)methanone

- 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

These compounds share the oxadiazole and piperidine moieties but differ in the substituents attached to the core structure. The uniqueness of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Activité Biologique

The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one is a derivative of the 1,3,4-oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with this core demonstrate:

- Antibacterial Activity : Effective against various strains including Salmonella typhi and Bacillus subtilis with moderate to strong inhibition rates .

- Antifungal Activity : Some derivatives have shown efficacy against fungal pathogens, although specific data for this compound is limited.

Anticancer Properties

The potential anticancer effects of oxadiazole derivatives have been documented. Compounds similar to the one have demonstrated:

- Cytotoxicity against cancer cell lines : The presence of the oxadiazole moiety enhances interactions with cellular targets involved in cancer progression .

- Mechanisms of action : These include the induction of apoptosis and disruption of cell cycle progression.

Neuropharmacological Effects

The incorporation of piperidine in the structure suggests possible neuropharmacological applications:

- Acetylcholinesterase Inhibition : Some studies indicate that related compounds can inhibit acetylcholinesterase, which is crucial for neurotransmission. This suggests potential use in treating neurodegenerative diseases like Alzheimer's .

The biological activity of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as acetylcholinesterase and urease.

- Receptor Interaction : It could interact with specific receptors or proteins involved in microbial resistance or cancer cell proliferation.

- Molecular Docking Studies : Computational studies suggest strong binding affinities to target sites, enhancing its pharmacological effectiveness .

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 0.63 µM | |

| Compound B | Anticancer (breast cancer cell line) | 15 µM | |

| Compound C | Acetylcholinesterase Inhibitor | 2.14 µM |

These findings underscore the potential therapeutic applications of compounds within this chemical class.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling of the piperidine moiety. Key challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions during piperidine functionalization. Optimization strategies include:

- Using anhydrous conditions and catalysts (e.g., POCl₃) for oxadiazole cyclization to improve yield .

- Employing coupling reagents like EDCI/HOBt for amide bond formation between the piperidine and ketone groups, with reaction temperatures maintained at 0–5°C to suppress epimerization .

- Monitoring reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : To verify proton environments (e.g., oxadiazole protons at δ 8.5–9.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) and carbon骨架 .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., [M+H]⁺ expected within ±0.001 Da) .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ketone) .

Advanced: How can computational methods predict the reactivity of the oxadiazole ring?

Answer:

Density Functional Theory (DFT) calculations can model electronic effects:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites on the oxadiazole ring, influenced by the isopropyl substituent .

- Frontier Molecular Orbital Analysis : Predict reactivity trends (e.g., HOMO-LUMO gaps) for ring-opening or substitution reactions .

- Molecular Dynamics Simulations : Assess solvation effects on ring stability in biological matrices .

Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?

Answer:

Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .

- Metabolite Identification : Incubate the compound with liver microsomes to identify degradation products .

- Prodrug Design : Modify the ketone moiety (e.g., ester prodrugs) to enhance membrane permeability .

Advanced: How does the isopropyl substituent influence pharmacokinetics?

Answer:

The isopropyl group on the oxadiazole ring:

- Lipophilicity : Increases logP, enhancing blood-brain barrier penetration (measured via shake-flask method) .

- Metabolic Stability : Reduces CYP450-mediated oxidation compared to smaller alkyl groups (assayed using human hepatocytes) .

- Steric Effects : May hinder binding to off-target receptors, improving selectivity (validated via SPR binding assays) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme Inhibition Assays : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .

- Cell Viability Assays : MTT or resazurin reduction tests in cancer cell lines (e.g., HepG2, MCF-7) .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced: Best practices for ensuring purity during multi-step synthesis?

Answer:

- Final Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) or recrystallization from methanol/water .

- Residual Solvent Analysis : GC-MS to detect traces of DMF or THF, ensuring compliance with ICH Q3C guidelines .

- Chiral Purity : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm absence of enantiomeric impurities .

Advanced: Designing SAR studies for the piperidine moiety’s role in target binding

Answer:

- Analog Synthesis : Replace piperidine with morpholine or azepane and test activity .

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors) .

- Biophysical Validation : Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Basic: Critical parameters to prevent side reactions during synthesis

Answer:

- Temperature Control : Keep below 40°C during oxadiazole formation to avoid ring-opening .

- Moisture-Sensitive Steps : Use inert gas (N₂/Ar) for reactions involving organometallic reagents .

- Catalyst Loading : Optimize Pd(PPh₃)₄ to 5 mol% in coupling reactions to minimize homocoupling byproducts .

Advanced: In silico docking techniques for target interaction prediction

Answer:

- Glide SP/XP Docking : For high-precision binding mode prediction with receptors like 5-HT2A .

- MM-GBSA Calculations : Estimate binding free energies to rank compound analogs .

- Consensus Docking : Combine results from AutoDock, GOLD, and MOE to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.